molecular formula C13H17N2NaO4S2 B14712455 Penicillin O Sodium CAS No. 7177-54-0

Penicillin O Sodium

Cat. No.: B14712455
CAS No.: 7177-54-0
M. Wt: 352.4 g/mol
InChI Key: FSWBZIFHYODUAB-GITWGATASA-M
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Description

Penicillin O Sodium is a member of the penicillin family, which are β-lactam antibiotics derived from Penicillium moulds. This compound is known for its antibacterial properties and is used to treat various bacterial infections. It works by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death.

Preparation Methods

Synthetic Routes and Reaction Conditions

Penicillin O Sodium can be synthesized through the fermentation of Penicillium chrysogenum. The process involves the cultivation of the mould in a nutrient-rich medium, followed by the extraction and purification of the penicillin compound. The sodium salt form is obtained by neutralizing the penicillin with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using deep tank fermentation techniques. The Penicillium chrysogenum strain is grown in a controlled environment with optimal conditions for penicillin production. The fermentation broth is then processed to extract and purify the penicillin, which is subsequently converted to its sodium salt form.

Chemical Reactions Analysis

Types of Reactions

Penicillin O Sodium undergoes various chemical reactions, including:

    Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, rendering the antibiotic inactive.

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of penicilloic acid.

    Substitution: The acyl side chain of penicillin can be modified through substitution reactions to produce different penicillin derivatives.

Common Reagents and Conditions

    Hydrolysis: Catalyzed by β-lactamase enzymes or acidic conditions.

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.

    Substitution: Requires specific reagents depending on the desired modification, such as acyl chlorides for acylation reactions.

Major Products Formed

    Penicilloic Acid: Formed through hydrolysis of the β-lactam ring.

    Modified Penicillin Derivatives: Produced through substitution reactions on the acyl side chain.

Scientific Research Applications

Penicillin O Sodium has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study β-lactam antibiotics and their chemical properties.

    Biology: Employed in microbiology research to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.

    Medicine: Used in clinical research to develop new antibiotics and improve existing treatments for bacterial infections.

    Industry: Applied in the pharmaceutical industry for the production of penicillin-based drugs and as a starting material for the synthesis of semi-synthetic penicillins.

Mechanism of Action

Penicillin O Sodium exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the transpeptidation enzyme that cross-links the peptidoglycan chains, which are essential for cell wall synthesis. As a result, the bacterial cell wall is weakened, leading to cell lysis and death. The primary molecular targets are the PBPs, and the pathway involved is the inhibition of cell wall synthesis.

Comparison with Similar Compounds

Penicillin O Sodium is similar to other penicillins, such as Penicillin G and Penicillin V, in terms of its β-lactam structure and mechanism of action. it differs in its specific acyl side chain, which can affect its spectrum of activity and resistance to β-lactamase enzymes.

Similar Compounds

    Penicillin G:

    Penicillin V:

    Ampicillin: A broader-spectrum penicillin that is effective against both gram-positive and gram-negative bacteria.

    Amoxicillin: Similar to ampicillin but with better oral absorption and a broader spectrum of activity.

This compound’s uniqueness lies in its specific acyl side chain, which can influence its antibacterial properties and resistance to enzymatic degradation.

Properties

CAS No.

7177-54-0

Molecular Formula

C13H17N2NaO4S2

Molecular Weight

352.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C13H18N2O4S2.Na/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15;/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19);/q;+1/p-1/t8-,9+,11-;/m1./s1

InChI Key

FSWBZIFHYODUAB-GITWGATASA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[Na+]

Origin of Product

United States

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